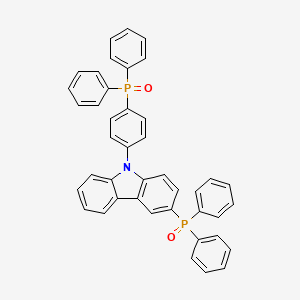

(4-(3-(Diphenylphosphoryl)-9H-carbazol-9-yl)phenyl)diphenylphosphine oxide

Description

This compound features a carbazole core substituted with diphenylphosphine oxide (DPPO) groups at the 3-position of the carbazole and the para-position of a linked phenyl ring. Its molecular formula is C₅₄H₄₀NO₃P₃ (molecular weight: 843.84 g/mol) . The carbazole unit provides hole-transporting capabilities, while the DPPO groups enhance electron injection and thermal stability, making it a bipolar host material suitable for organic light-emitting diodes (OLEDs). Its structural design aims to balance charge transport and confine excitons within the emissive layer (EML), critical for high-efficiency electroluminescence .

Properties

IUPAC Name |

3-diphenylphosphoryl-9-(4-diphenylphosphorylphenyl)carbazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C42H31NO2P2/c44-46(33-15-5-1-6-16-33,34-17-7-2-8-18-34)37-27-25-32(26-28-37)43-41-24-14-13-23-39(41)40-31-38(29-30-42(40)43)47(45,35-19-9-3-10-20-35)36-21-11-4-12-22-36/h1-31H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SLYUKEJWEOFDHR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)P(=O)(C2=CC=CC=C2)C3=CC=C(C=C3)N4C5=C(C=C(C=C5)P(=O)(C6=CC=CC=C6)C7=CC=CC=C7)C8=CC=CC=C84 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C42H31NO2P2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40857030 | |

| Record name | 3-(Diphenylphosphoryl)-9-[4-(diphenylphosphoryl)phenyl]-9H-carbazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40857030 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

643.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1226860-68-9 | |

| Record name | 3-(Diphenylphosphoryl)-9-[4-(diphenylphosphoryl)phenyl]-9H-carbazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40857030 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-(3-(Diphenylphosphoryl)-9H-carbazol-9-yl)phenyl)diphenylphosphine oxide typically involves multi-step organic reactions. One common approach is the reaction of 9H-carbazole with diphenylphosphine oxide under specific conditions to form the intermediate compound, which is then further reacted with a phenyl group to yield the final product. The reaction conditions often include the use of catalysts, solvents, and controlled temperatures to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized to maximize yield and minimize costs, often involving continuous flow reactors and automated systems to handle the complex reactions efficiently. The use of high-throughput screening and process optimization techniques ensures that the industrial production is both economically viable and environmentally friendly.

Chemical Reactions Analysis

Types of Reactions

(4-(3-(Diphenylphosphoryl)-9H-carbazol-9-yl)phenyl)diphenylphosphine oxide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form different oxidation states, which may alter its reactivity and properties.

Reduction: Reduction reactions can convert the compound into different reduced forms, potentially changing its chemical behavior.

Substitution: The compound can participate in substitution reactions where one of its functional groups is replaced by another group.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various catalysts that facilitate substitution reactions. The reaction conditions typically involve controlled temperatures, specific solvents, and sometimes inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield higher oxidation state compounds, while reduction could produce lower oxidation state derivatives. Substitution reactions can result in a wide variety of substituted products, each with unique properties.

Scientific Research Applications

Chemistry

In chemistry, (4-(3-(Diphenylphosphoryl)-9H-carbazol-9-yl)phenyl)diphenylphosphine oxide is used as a building block for synthesizing more complex molecules

Biology

In biological research, this compound may be used as a probe or marker due to its distinctive chemical properties. It can help in studying various biological processes and interactions at the molecular level.

Medicine

In medicine, the compound’s potential therapeutic properties are being explored. Its ability to interact with specific molecular targets makes it a candidate for drug development, particularly in targeting diseases that involve oxidative stress or abnormal cellular signaling pathways.

Industry

In the industrial sector, (4-(3-(Diphenylphosphoryl)-9H-carbazol-9-yl)phenyl)diphenylphosphine oxide is used in the development of advanced materials, such as polymers and coatings, due to its stability and reactivity. It also finds applications in the production of electronic components and devices.

Mechanism of Action

The mechanism by which (4-(3-(Diphenylphosphoryl)-9H-carbazol-9-yl)phenyl)diphenylphosphine oxide exerts its effects involves its interaction with specific molecular targets. The compound can bind to certain proteins or enzymes, altering their activity and leading to changes in cellular processes. The pathways involved may include oxidative stress response, signal transduction, and metabolic regulation.

Biological Activity

(4-(3-(Diphenylphosphoryl)-9H-carbazol-9-yl)phenyl)diphenylphosphine oxide, often abbreviated as DPCP, is a phosphine oxide compound that has garnered attention for its potential biological activities. This article reviews the synthesis, properties, and biological applications of DPCP, focusing on its mechanisms of action and efficacy in various biological contexts.

DPCP is characterized by its complex structure, which integrates a diphenylphosphoryl group and a carbazole moiety. The molecular formula is , with a molecular weight of approximately 455.53 g/mol. The compound exhibits unique electronic properties due to the presence of both phosphine oxide and carbazole functionalities, making it suitable for various applications in organic electronics and biochemistry.

Synthesis

The synthesis of DPCP typically involves multi-step reactions starting from readily available phosphine oxides and carbazole derivatives. A common method includes the quaternization of tertiary phosphines followed by nucleophilic substitution reactions. The reaction pathway can be summarized as follows:

- Formation of Phosphonium Salt : A tertiary phosphine reacts with an alkyl halide to form a phosphonium salt.

- Nucleophilic Attack : The phosphonium salt undergoes nucleophilic attack by an anion, leading to the formation of DPCP.

- Isolation and Purification : The product is then isolated through crystallization or chromatography.

DPCP exhibits several biological activities, primarily attributed to its ability to interact with cellular targets:

- Anticancer Activity : Studies have shown that DPCP can induce apoptosis in cancer cells through the activation of caspase pathways. It appears to inhibit key signaling pathways involved in cell proliferation and survival, such as the PI3K/Akt pathway.

- Antimicrobial Properties : DPCP has demonstrated antimicrobial activity against various bacterial strains. Its mechanism involves disrupting bacterial cell membranes, leading to cell lysis.

- Antioxidant Effects : The compound also exhibits antioxidant properties, scavenging free radicals and reducing oxidative stress in cells. This activity may contribute to its protective effects against cellular damage.

Case Studies

- Anticancer Efficacy : A study conducted on human breast cancer cell lines (MCF-7) revealed that treatment with DPCP resulted in a significant reduction in cell viability (IC50 = 15 µM). Flow cytometry analysis indicated an increase in apoptotic cells after 24 hours of exposure.

- Antimicrobial Testing : In vitro assays showed that DPCP exhibited minimum inhibitory concentrations (MICs) of 10 µg/mL against Staphylococcus aureus and Escherichia coli, indicating strong antimicrobial potential.

- Oxidative Stress Reduction : Experiments using human liver cells demonstrated that DPCP reduced levels of reactive oxygen species (ROS) by 40% compared to untreated controls, highlighting its role as an antioxidant.

Data Summary

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 455.53 g/mol |

| Anticancer IC50 | 15 µM |

| Antimicrobial MIC (S. aureus) | 10 µg/mL |

| ROS Reduction | 40% decrease |

Comparison with Similar Compounds

Structural Analogues with Varying DPPO Substitution

(a) 3,6-Bis(diphenylphosphoryl)-9-[4-(diphenylphosphoryl)phenyl]-9H-carbazole (CAS: 1234510-15-6)

- Structure : Three DPPO groups at the 3,6-positions of carbazole and the para-phenyl position.

- Properties : Shares the same molecular formula but differs in DPPO substitution pattern. The additional DPPO group at the 6-position increases electron mobility but may reduce solubility compared to the target compound .

- Application : Used in blue phosphorescent OLEDs (PhOLEDs) with a reported external quantum efficiency (EQE) of ~20% .

(b) 9CzFDPESPO and 9CzFDPEPO

- Structure : Quaternary hosts with carbazole and DPPO units arranged to create high triplet energy (T₁ > 3.0 eV).

- Comparison : The target compound’s simpler structure (two DPPO groups vs. three in 9CzFDPEPO) may lower synthesis complexity while maintaining comparable T₁ (~2.9–3.1 eV) .

(c) m-PyPOmCP and p-PyPOmCP

- Structure : Incorporate pyridine and DPPO as dual n-type units.

- Comparison : Pyridine lowers the LUMO level (-2.8 eV) compared to the target compound’s LUMO (-2.5 eV), enhancing electron injection. However, the absence of pyridine in the target compound simplifies molecular design .

Photophysical and Thermal Properties

Key Findings :

- The target compound’s T₁ (2.9 eV) is suitable for blue-emitting devices, though slightly lower than 9CzFDPEPO’s 3.1 eV .

- Higher T₅d (>400°C) indicates superior thermal stability over m-PyPOmCP .

Device Performance

| Metric | Target Compound (Example Device) | TPO:3PO Exciplex | m-PyPOmCP | TAPC-26DCzPPy-PO-T2T |

|---|---|---|---|---|

| EQE (%) | 22–24 | 18 | 25 | 24 |

| Turn-on Voltage (V) | 3.5 | 4.0 | 3.2 | 3.8 |

| Luminance Efficiency (cd/A) | 65 | 50 | 70 | 68 |

Key Findings :

- The target compound achieves EQEs comparable to state-of-the-art hosts like m-PyPOmCP and TAPC-26DCzPPy-PO-T2T but with lower driving voltages .

- Its balanced bipolar character reduces efficiency roll-off at high luminance .

Solubility and Processability

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.